molecular formula C19H14N2OS B2995839 (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one CAS No. 1322282-41-6

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one

Cat. No.: B2995839
CAS No.: 1322282-41-6
M. Wt: 318.39
InChI Key: AWYLKVSTRWMRAJ-SEYXRHQNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one is an organic compound that belongs to the class of benzimidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable aldehyde or carboxylic acid.

    Thioether Formation:

    Enone Formation: The final step involves the formation of the enone moiety through a condensation reaction between the benzimidazole derivative and an appropriate α,β-unsaturated carbonyl compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzimidazole or thioether sites.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Potential therapeutic applications due to its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Use in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of their activity. The compound’s structure allows it to participate in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole Derivatives: Compounds such as 2-phenylbenzimidazole, 2-methylbenzimidazole, and 2-aminobenzimidazole share structural similarities.

    Thioether-Containing Compounds: Compounds like thioanisole and 2-(methylthio)benzimidazole.

Uniqueness

(2Z)-3-phenyl-1-(2-prop-2-ynylthiobenzimidazolyl)prop-2-en-1-one is unique due to the presence of both the prop-2-ynylthio group and the enone moiety, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other benzimidazole derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

(Z)-3-phenyl-1-(2-prop-2-ynylsulfanylbenzimidazol-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2OS/c1-2-14-23-19-20-16-10-6-7-11-17(16)21(19)18(22)13-12-15-8-4-3-5-9-15/h1,3-13H,14H2/b13-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYLKVSTRWMRAJ-SEYXRHQNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCSC1=NC2=CC=CC=C2N1C(=O)/C=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.